Cleroindicin F

Übersicht

Beschreibung

Cleroindicin F, also known as (-)-Rengyolone, is a cleroindicin that shows cytotoxic activity against some human cancer cells . It also exhibits relatively high anticandidal activity against Candida strains .

Synthesis Analysis

Enantioselective syntheses of all of the named chiral members of the cleroindicin family (C-F) have been reported . This effort demonstrates the synthetic utility of a 2,4-dihydroxybenzaldehyde as a starting material for natural product synthesis through the use of sequential o-quinone methide chemistry and diastereoselective dearomatization .Chemical Reactions Analysis

The synthesis of Cleroindicin F involves the use of sequential o-quinone methide chemistry and diastereoselective dearomatization . Natural Cleroindicin F was shown to be nearly racemic, and an optically pure synthetic sample of Cleroindicin F was found to racemize under slightly basic conditions .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cleroindicin F has been identified as having potential pharmaceutical applications . It has been found to show cytotoxic activity against some human cancer cells . This suggests that Cleroindicin F could be used in the development of new cancer treatments.

Antioxidant Properties

The genus Clerodendrum, from which Cleroindicin F is derived, is known for its antioxidant properties . This suggests that Cleroindicin F may also possess antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress.

Traditional Medicine

Cleroindicin F is found in the leaves of C. splendens, a plant traditionally used for the treatment of infections and wounds . This suggests that Cleroindicin F may have antimicrobial properties, supporting its use in traditional medicine.

Chemical Research

Cleroindicin F is one of the new compounds isolated from the aerial parts of Clerodendrum indicum . Its isolation and identification contribute to the field of chemical research, particularly in the study of novel compounds.

Molecular Medicine

The study of Cleroindicin F contributes to the field of molecular medicine . Understanding its structure and properties could lead to the development of new therapeutic agents.

Pharmacology

The potential pharmaceutical applications of Cleroindicin F make it a subject of interest in the field of pharmacology . Its cytotoxic activity against cancer cells could lead to the development of new drugs.

Safety and Hazards

Zukünftige Richtungen

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry . This could potentially advance the synthesis of compounds like Cleroindicin F in the future.

Wirkmechanismus

Target of Action

Cleroindicin F, also known as (-)-Rengyolone, is primarily an antimicrobial agent . It shows relatively high anticandidal activity against Candida strains . .

Mode of Action

Its antimicrobial activity suggests that it likely interacts with targets that are essential for the survival or proliferation of candida strains .

Biochemical Pathways

Given its antimicrobial activity, it is plausible that Cleroindicin F interferes with essential biochemical pathways in Candida strains, leading to their inhibition or death .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of Cleroindicin F and its overall pharmacokinetic profile .

Result of Action

Cleroindicin F exhibits relatively high anticandidal activity, suggesting that it can inhibit the growth of or kill Candida strains

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents . Factors such as pH, temperature, and the presence of other substances can affect the activity of Cleroindicin F.

Eigenschaften

IUPAC Name |

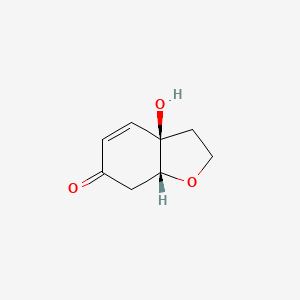

(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleroindicin F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.